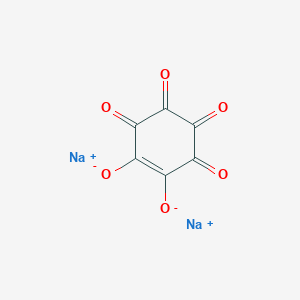
M-Toluidine hydrochloride
概要
説明
M-toluidine hydrochloride is a chemical compound that has been studied in various contexts, including its physical properties and its behavior in different phases. It is an aromatic amine hydrochloride, which can undergo rearrangement into its ring-deuterated analogues under certain conditions .
Synthesis Analysis
The synthesis of m-toluidine hydrochloride can involve direct phosphorylation with POCl3 of the parent compound, as demonstrated in the synthesis of di-m-toluidine phosphate . Additionally, m-toluidine can be obtained through the hydrocracking of 2,3-xylidine using metal oxide-supported nickel catalysts, with a notable selectivity and conversion rate .
Molecular Structure Analysis
The molecular structure of m-toluidine has been determined through powder X-ray diffraction, revealing a monoclinic cell with space group P21/c. The crystalline structure is maintained by N—H⋯N hydrogen bonds and van der Waals interactions . The structure and motion of m-toluidine ions in solid form have also been studied using X-ray diffraction and 1H NMR, providing insights into the hydrogen-bond network and the dynamics of internal rotations .
Chemical Reactions Analysis
M-toluidine hydrochloride participates in rearrangement reactions, where N-deuterated aromatic amine hydrochloride can rearrange into its ring-deuterated analogues. This process is influenced by the phase (solid or liquid) and the presence of anions . The compound also forms inclusion compounds and complexes with other substances, such as 1,6-diaminohexanecadmium(II) tetracyanonickelate(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of m-toluidine have been extensively studied. It forms clusters in the liquid phase due to hydrogen-bonding interactions, which are balanced by steric hindrance from aromatic rings . The dynamic structure factor of m-toluidine reveals the presence of hydrogen-bonded nanometer-size clusters and provides evidence of an ergodic to nonergodic transition in the liquid . Molecular dynamics simulations have shown a correlation between dynamical heterogeneities and the potential energy landscape of m-toluidine, particularly in the supercooled liquid state approaching the glass transition . Copolymers of m-toluidine with pyrrole have been synthesized, showing that the oxidative polymerization is exothermic and the copolymers are more soluble in organic solvents than polypyrrole .
科学的研究の応用
Chemical Stability in Aqueous Solutions
M-Toluidine hydrochloride demonstrates significant chemical stability in various aqueous solutions. A study by Kimball and Mishalanie (1994) showed that 3-chloro-p-toluidine hydrochloride does not significantly hydrolyze in pH 5, 7, or 9 buffer solutions over 31 days at 25°C (Kimball & Mishalanie, 1994).
Application in Electrodeposition and Corrosion Protection
The electrochemical polymerization of m-toluidine on iron surfaces has been explored for its corrosion protection properties. Sazou (2001) found that thin polymeric films of m-toluidine provide protective properties against corrosion of iron in sulfuric acid solutions (Sazou, 2001).
Use in Chemical Rearrangement Studies
Research by Okazaki and Okumura (1961) investigated the rearrangement of N-deuterated aromatic amine hydrochloride, including m-toluidine hydrochloride, in the solid phase. They found that m-toluidine hydrochloride is more reactive than its o-toluidine counterpart (Okazaki & Okumura, 1961).
Role in Analytical Chemistry
Dubowski (1962) utilized o-toluidine in a method for determining glucose in biological materials. This procedure involves using o-toluidine in acetic acid for colorimetric analysis of glucose concentration (Dubowski, 1962).
Interaction with Other Chemicals
Rub et al. (2016) studied the mixed micellization phenomena of m-toluidine with other compounds, observing interactions that influence the critical micelle concentration and micellar behavior in various solutions (Rub et al., 2016).
Application in Polymer Synthesis
Li et al. (2001) conducted research on the synthesis of copolymers from pyrrole and m-toluidine. They found that these copolymers are more soluble in organic solvents than polypyrrole and contain both pyrrole and m-toluidine units (Li et al., 2001).
作用機序
Target of Action
M-Toluidine hydrochloride is an aniline derivative It is known to be a human carcinogen, causing urinary-bladder cancer in humans .
Mode of Action
It is known that it causes large-scale chromosomal damage in yeast and mammalian cells, including deletions, insertions, translocations, and aneuploidy . It also causes micronucleus formation in cultured cells and reticulocytes from exposed rats, and sister chromatid exchange in cultured human and rodent cells and cells from rodents exposed in vivo .
Pharmacokinetics
It is known that m-toluidine, the parent compound, is a weak base and is poorly soluble in pure water but dissolves well in acidic water due to the formation of ammonium salts . This property may influence the absorption, distribution, metabolism, and excretion (ADME) of M-Toluidine hydrochloride.
Result of Action
The primary result of M-Toluidine hydrochloride action is the induction of urinary-bladder cancer in humans . This is likely due to its ability to cause chromosomal damage and bind reactive metabolites to DNA and proteins .
Action Environment
The action of M-Toluidine hydrochloride can be influenced by environmental factors. For instance, its solubility in water can affect its bioavailability and thus its efficacy . Additionally, its stability could be affected by factors such as pH and temperature . .
Safety and Hazards
M-Toluidine hydrochloride is considered hazardous . It is combustible and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Prolonged or repeated exposure to M-Toluidine may result in damage to the blood system or kidneys . Once sensitized, an allergic skin reaction may occur when subsequently exposed to very low levels of M-Toluidine . It may cause cancer .
将来の方向性
特性
IUPAC Name |
3-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXZPXIEEVOGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N.ClH, C7H10ClN | |
| Record name | M-TOLUIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021363 | |
| Record name | 3-Methylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-toluidine hydrochloride is a light gray solid. (NTP, 1992) | |
| Record name | M-TOLUIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
482 °F at 760 mmHg (NTP, 1992) | |
| Record name | M-TOLUIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | M-TOLUIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
M-Toluidine hydrochloride | |
CAS RN |
638-03-9 | |
| Record name | M-TOLUIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methylaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SF181V4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
442 °F (NTP, 1992) | |
| Record name | M-TOLUIDINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the positioning of the methyl group in m-toluidine hydrochloride affect its interaction with Sodium Dodecyl Sulfate (SDS) micelles compared to o-toluidine hydrochloride?
A: Research suggests that the meta position of the methyl group in m-toluidine hydrochloride plays a significant role in its interaction with SDS micelles []. Studies using Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) revealed that m-toluidine hydrochloride promotes micellar growth at lower concentrations compared to o-toluidine hydrochloride. This difference is attributed to the distinct chemical environments arising from the methyl group's ortho and meta positions. The meta position in m-toluidine hydrochloride potentially facilitates a stronger interaction with the SDS micelles, leading to enhanced growth at lower concentrations.
Q2: What is the significance of the solid-phase rearrangement observed in m-toluidine hydrochloride?
A: The solid-phase rearrangement of m-toluidine hydrochloride, where a deuterium atom migrates from the nitrogen to the aromatic ring, provides valuable insight into the compound's reactivity and behavior []. Studies indicate that three nuclear hydrogen atoms participate in this rearrangement in the solid phase, increasing to four in the liquid phase. This observation, alongside data from similar studies with aniline and p-toluidine hydrochloride, supports the theory that the solid-phase rearrangement might proceed through a different mechanism compared to the liquid phase, potentially involving a more constrained and specific transition state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)




![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)


![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)


